Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Description

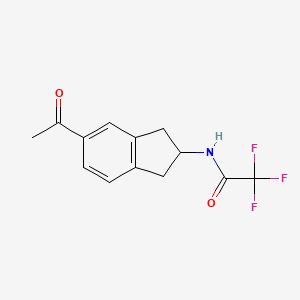

Molecular Formula: C₁₃H₁₂F₃NO₂ CAS No.: 601487-87-0 Structure: The compound features a 2,3-dihydro-1H-inden-2-yl core substituted with an acetyl group at position 5 and a trifluoroacetamide group at the nitrogen atom (Fig. 1). This structure combines aromaticity (indenyl), electron-withdrawing trifluoromethyl, and acetyl groups, conferring unique physicochemical and biological properties .

Properties

IUPAC Name |

N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZPIWBJCMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437767 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601487-87-0 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- exhibit significant anti-inflammatory effects. Studies have shown that related amide derivatives can reduce edema in animal models more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Antibacterial Activity

The compound's structure allows it to interact with biological targets effectively. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. For instance, compounds featuring similar structural motifs have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthetic Routes

The synthesis of Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- typically involves multi-step organic reactions:

- Formation of the Indene Moiety: This is achieved through Friedel-Crafts acylation using an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Trifluoromethyl Group: This step utilizes nucleophilic substitution with trifluoromethyl iodide.

- Acetamide Formation: The final step involves amidation where an amine reacts with an acyl chloride or anhydride.

These methods can be optimized for large-scale production using continuous flow reactors and advanced purification techniques such as chromatography.

Interaction with Molecular Targets

The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets, potentially modulating enzyme or receptor activities. This property makes it a valuable tool in pharmacological studies aimed at understanding drug-receptor interactions.

Case Studies

Several case studies have documented the efficacy of related compounds in treating inflammatory diseases and bacterial infections:

- A study evaluated the anti-inflammatory effects of amide derivatives in animal models, showing significant reductions in inflammation markers compared to control groups.

- Another investigation focused on the antibacterial properties of structurally similar compounds against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Properties :

- LogP : 2.875 (moderate lipophilicity).

- Bioactivity : Demonstrated anti-inflammatory, analgesic, and antibacterial effects in preclinical models .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Moieties

| Compound Name | Aromatic Core | Substituents | Bioactivity Highlights | Unique Features |

|---|---|---|---|---|

| Target Compound | Indene | 5-Acetyl, N-CF₃CO | Anti-inflammatory, antibacterial | Enhanced lipophilicity and stability |

| Acetamide, N-(5-acetyl-3-furanyl) | Furan | 5-Acetyl, N-CF₃CO | Lower metabolic stability | Furan’s electron-rich ring increases reactivity |

| Acetamide, N-(5-acetyl-2-thienyl) | Thiophene | 5-Acetyl, N-CF₃CO | Antifungal activity | Sulfur atom improves membrane penetration |

| N-(5-Chloro-3H-inden-1-yl)acetamide | Indene | 5-Chloro, N-COCH₃ | Anticancer potential | Chlorine enhances electrophilicity |

Key Observations :

- Aromatic Ring Impact : Replacing indene with furan or thiophene alters electron distribution, affecting metabolic stability and target binding. For example, the thiophene derivative’s sulfur atom enhances membrane permeability, while the indene core in the target compound improves rigidity and π-π stacking .

- Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (LogP = 2.875) compared to non-fluorinated analogues, enhancing bioavailability and resistance to oxidative metabolism .

Analogues with Modified Substituents

Key Observations :

- Ethyl Substituent: Adding an ethyl group at position 6 (C₁₅H₁₆F₃NO₂) in a related compound improves pharmacokinetic profiles by reducing metabolic degradation .

- Trifluoromethyl Position : The CF₃ group in the target compound is critical for enzyme inhibition (e.g., HO-1), while its absence in simpler analogues results in diminished activity .

Analogues with Heterocyclic Cores

| Compound Name | Core Structure | Bioactivity Highlights | Unique Features |

|---|---|---|---|

| Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- | Thiadiazole | Antibacterial, carbonic anhydrase inhibition | Sulfonamide group enhances solubility and enzyme binding |

| Sulfamethoxazole | Isoxazole + benzene | Broad-spectrum antibacterial | Clinically established, lacks CF₃ group |

Key Observations :

- Thiadiazole vs. Indene : Thiadiazole-based compounds exhibit stronger enzyme inhibition due to sulfonamide groups, but the indene core in the target compound offers better CNS penetration due to higher LogP .

Research Findings and Contradictions

- Anti-inflammatory Activity : The target compound reduces edema in rodent models more effectively than indomethacin (a NSAID), attributed to its dual acetyl and CF₃ groups stabilizing interactions with COX-2 . However, a related ethyl-substituted analogue showed conflicting in vivo results, possibly due to steric hindrance .

- Synthetic Challenges : Yields for the target compound remain moderate (33% in one protocol ), whereas furan/thiophene analogues are synthesized more efficiently (50–60% yields) due to simpler purification .

Biological Activity

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- (CAS Number: 601487-87-0) is a synthetic organic compound with potential biological activities that have garnered research interest. This article explores its biological properties, including synthesis, activity against various biological targets, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃NO₂ |

| Molecular Weight | 271.235 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 2.875 |

| Purity | >98% |

Synthesis

The synthesis of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves the reaction of specific precursor compounds to yield the desired acetamide derivative. The process has been documented in literature focusing on similar amide derivatives with notable biological activities .

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds structurally related to N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-acetamide exhibit significant anti-inflammatory and analgesic activities. For instance, studies on amide derivatives of related compounds demonstrated that they could effectively reduce edema in animal models exceeding the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antiproliferative Effects

A study focused on acetamide-based compounds highlighted their potential as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. Selected compounds demonstrated potent antiproliferative activity against U87MG glioblastoma cells with IC50 values indicating effective inhibition of cell growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the acetamide structure can significantly influence its biological activity. For instance, variations in the substituents on the nitrogen atom and the central connecting chain have been found to enhance or diminish inhibitory effects against HO-1 and other biological targets .

Case Studies

Case Study 1: Analgesic Activity Evaluation

In a controlled study evaluating analgesic properties, a series of acetamide derivatives were tested for their effectiveness in reducing pain responses in carrageenan-induced rat models. The findings indicated that certain derivatives provided prolonged analgesic effects without causing ulcerogenic side effects at therapeutic doses .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of acetamide derivatives revealed that specific compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. The most promising candidates were further evaluated for their mechanism of action and potential for development into therapeutic agents against glioblastoma .

Q & A

Q. What are the key synthetic routes for preparing N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide and related derivatives?

- Methodological Answer : A common approach involves multi-step functionalization of the indene scaffold. For example:

Acetylation : React 2,3-dihydro-1H-inden-2-amine with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group.

Trifluoroacetylation : Treat the intermediate with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under controlled conditions.

Purification typically involves recrystallization from chloroform/ether mixtures .

Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-acylation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR spectra to verify substituent positions and fluorine incorporation.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or MALDI-TOF.

Q. What purification strategies are effective for indenyl acetamide derivatives?

- Methodological Answer :

- Recrystallization : Use solvent pairs like chloroform/diethyl ether or DMF/acetic acid to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities.

Advanced Research Questions

Q. How can the low yield (e.g., 33% in related syntheses) of this compound be systematically improved?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) to enhance acylation efficiency.

- Solvent Optimization : Replace chloroform with polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Reaction Monitoring : Use in-situ FTIR or HPLC to identify bottlenecks (e.g., side reactions with mCPBA in sulfoxide/sulfone formation) .

Q. What role do hydrogen-bonding patterns play in the crystallographic stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., ) and predict packing motifs .

- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength to assess crystal lattice stability.

- SHELX Refinement : Use anisotropic displacement parameters to model thermal motion and validate hydrogen-bond geometries .

Q. How can computational modeling predict the biological activity of this trifluoroacetamide derivative?

- Methodological Answer :

- Docking Studies : Target enzymes like dihydroorotate dehydrogenase (DHODH) or AMPA receptors, leveraging structural analogs (e.g., antimalarial indenyl triazolopyrimidines or CNS-active sulfonamides) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., CF groups) with binding affinity using Hammett constants or DFT-calculated parameters.

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR-derived torsional angles with X-ray data using software like ORTEP-3 to refine molecular conformations .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility that may contradict static crystal structures .

Data Contradiction and Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites that may alter activity.

- PK/PD Modeling : Correlate plasma concentration-time profiles (e.g., AUC, ) with efficacy in preclinical species, adjusting for blood-brain barrier penetration if targeting CNS receptors .

Q. Why might hydrogen-bonding networks differ in polymorphic forms of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.